Sodium 2-ethylhexyl 4-oxidobenzoate

Aqueous formulation Cold‑process dispersibility Paraben solubilisation

Sodium 2‑ethylhexyl 4‑oxidobenzoate (CAS 74997‑72‑1; EC 278‑048‑9) is the sodium salt of 2‑ethylhexyl 4‑hydroxybenzoate, placing it within the paraben family of broad‑spectrum antimicrobial preservatives. The compound carries the 2‑ethylhexyl (branched C8) alkyl chain, which confers higher lipophilicity (calculated LogP ≈ 5.3–5.4 for the parent ester) and correspondingly greater intrinsic antimicrobial potency relative to shorter‑chain parabens.

Molecular Formula C15H21NaO3
Molecular Weight 272.31 g/mol
CAS No. 74997-72-1
Cat. No. B12643885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-ethylhexyl 4-oxidobenzoate
CAS74997-72-1
Molecular FormulaC15H21NaO3
Molecular Weight272.31 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C1=CC=C(C=C1)[O-].[Na+]
InChIInChI=1S/C15H22O3.Na/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13;/h7-10,12,16H,3-6,11H2,1-2H3;/q;+1/p-1
InChIKeyISCKUIBTVLMXRZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2‑Ethylhexyl 4‑Oxidobenzoate (CAS 74997‑72‑1): Procurement‑Grade Identity and Class Placement for Scientific Selection


Sodium 2‑ethylhexyl 4‑oxidobenzoate (CAS 74997‑72‑1; EC 278‑048‑9) is the sodium salt of 2‑ethylhexyl 4‑hydroxybenzoate, placing it within the paraben family of broad‑spectrum antimicrobial preservatives [1]. The compound carries the 2‑ethylhexyl (branched C8) alkyl chain, which confers higher lipophilicity (calculated LogP ≈ 5.3–5.4 for the parent ester) and correspondingly greater intrinsic antimicrobial potency relative to shorter‑chain parabens [2]. As a pre‑formed sodium phenolate, it circumvents the in situ neutralisation step required when formulating with the free ester, offering direct cold‑water dispersibility that is a critical differentiator for aqueous‑based product development [3].

Why Direct Substitution of Sodium 2‑Ethylhexyl 4‑Oxidobenzoate with Other Paraben Salts or Free Parabens Fails in Formulation and Procurement


Interchanging Sodium 2‑ethylhexyl 4‑oxidobenzoate with another paraben salt or the parent free ester without reformulation carries measurable risk. The 2‑ethylhexyl chain dictates a LogP approximately 3–4 orders of magnitude higher than that of sodium methylparaben, directly affecting partitioning, antimicrobial spectrum, and skin permeability [1]. The sodium salt form delivers aqueous solubility that is orders of magnitude greater than the sparingly soluble parent ester (≈2.4 mg/L for the free ester), meaning that a molar equivalent of the ester cannot simply be swapped into an aqueous cold‑process formulation [2]. Furthermore, regulatory listings are substance‑specific: Sodium 2‑ethylhexyl 4‑oxidobenzoate carries the EC number 278‑048‑9 under the food‑additives inventory, and a substitute without equivalent listing would require a new regulatory dossier [3].

Quantitative Differentiation Evidence for Sodium 2‑Ethylhexyl 4‑Oxidobenzoate Against Its Closest Analogs


Aqueous Solubility Advantage of the Pre‑Formed Sodium Salt Over the Parent 2‑Ethylhexyl Paraben Ester

The sodium salt of 2‑ethylhexyl 4‑hydroxybenzoate (CAS 74997‑72‑1) is highly soluble in water, whereas the parent ester (CAS 5153‑25‑3) is only sparingly soluble (≈2.4 mg/L at 25 °C) [1]. Vendor specifications characterise the sodium salt as ‘highly soluble in polar solvents like water’, with dispersibility ≥25 mg/mL confirmed by experimental observation [2]. Converting the ester to its sodium phenolate eliminates the need for pre‑dissolution in organic co‑solvents or heating, enabling direct incorporation into cold‑process aqueous systems. This solubility differential represents the primary formulation advantage of the sodium salt over the free ester [3].

Aqueous formulation Cold‑process dispersibility Paraben solubilisation

Enhanced Intrinsic Antimicrobial Potency Conferred by the 2‑Ethylhexyl Chain Relative to Shorter‑Chain Parabens

Within the homologous paraben series, antimicrobial activity increases monotonically with alkyl chain length up to n‑heptyl, after which the gain diminishes [1]. The 2‑ethylhexyl (C8 branched) ester ranked among the most potent in a systematic screen against Aspergillus niger, Byssochlamys fulva, and Penicillium roqueforti, with an inhibitory index (I) substantially exceeding those of methyl, ethyl, propyl, and butyl parabens [2]. While the sodium salt per se was not tested in that study, the antimicrobial activity of the dissociated phenolate anion is known to be equivalent to that of the parent ester at physiological pH, meaning the higher intrinsic potency of the 2‑ethylhexyl chain is retained [3]. Consequently, formulators can achieve equivalent preservation with a lower molar concentration of Sodium 2‑ethylhexyl 4‑oxidobenzoate compared with shorter‑chain paraben salts such as sodium methylparaben or sodium propylparaben.

Antimicrobial preservative Structure–activity relationship Alkyl chain effect

Contrasting Caco‑2 Permeability: Low Trans‑Epithelial Transport of the Branched‑Chain 2‑Ethylhexylparaben Versus Straight‑Chain Parabens

In a comparative Caco‑2 monolayer assay of 16 straight‑ and branched‑chain parabens, 2‑ethylhexylparaben exhibited markedly lower apparent permeability (Papp) than straight‑chain parabens of comparable molecular weight, attributed to steric hindrance from the branched 2‑ethylhexyl moiety [1]. The branched paraben also displayed a higher LogP (5.36) than its straight‑chain isomers, yet permeability did not increase with lipophilicity as would be predicted by the pH‑partition hypothesis, indicating that molecular branching exerts a dominant negative effect on trans‑cellular flux [2]. For topical and leave‑on cosmetic formulations, low skin permeability is a desirable attribute that limits systemic exposure while maintaining preservative efficacy in the stratum corneum, providing a quantifiable safety advantage over straight‑chain parabens of similar potency [3].

Dermal absorption Caco‑2 permeability Branched‑chain effect

Absence of P‑Glycoprotein Interaction: A Formulation Safety Advantage Over Excipients That Modulate Drug Efflux

In a rat pharmacokinetic study, oral administration of 2‑ethylhexyl paraben at 100 mg/kg did not significantly alter the Cmax or AUC₀–ₜ of the P‑gp probe substrate digoxin, whereas the positive control verapamil increased Cmax by 60.4% and AUC₀–ₜ by 61.7% [1]. RT‑qPCR analysis confirmed that 14‑day repeated dosing with 2‑ethylhexyl paraben did not induce P‑gp mRNA expression in either intestinal or hepatic tissue [2]. This contrasts with certain widely used pharmaceutical excipients (e.g., PEG‑based surfactants, polysorbates) that are known to inhibit or induce P‑gp, creating potential for unintended drug–excipient interactions. For formulators of oral or topical pharmaceuticals, this lack of P‑gp modulation represents a quantifiable safety differentiation when selecting a preservative excipient that will co‑exist with active pharmaceutical ingredients that are P‑gp substrates [3].

P‑glycoprotein Drug–excipient interaction Pharmacokinetic safety

Distinct Regulatory Inventory Listing as a Food Additive (EC 278‑048‑9) Versus Ester‑Only Paraben Listings

Sodium 2‑ethylhexyl 4‑oxidobenzoate is explicitly listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) under EC number 278‑048‑9 and is categorised under the ‘Food Additives’ group in multiple procurement databases [1]. This regulatory listing is substance‑specific and distinct from the listing of the parent ester (2‑ethylhexyl 4‑hydroxybenzoate, CAS 5153‑25‑3). Other paraben sodium salts that are commonly used as food preservatives, such as sodium methylparaben (E219), carry different E numbers and EINECS identifiers [2]. For procurement in the food and beverage sector, the existence of a dedicated EINECS number for the sodium salt of the 2‑ethylhexyl ester provides a direct regulatory pathway that a non‑listed analog would lack, reducing time and cost for regulatory submission [3].

Food additive regulation EINECS inventory Regulatory differentiation

UV‑Filtering Functionality: Dual‑Role Preservative and UV Absorber Versus Single‑Function Paraben Salts

Multiple vendor technical descriptions and research summaries attribute UV‑radiation absorption capability to Sodium 2‑ethylhexyl 4‑oxidobenzoate, positioning it as a dual‑function ingredient that combines antimicrobial preservation with UV‑filtering activity . The parent ester 2‑ethylhexyl 4‑hydroxybenzoate has also been described as a UV absorber, and the sodium salt retains the same chromophoric 4‑oxidobenzoate moiety . In contrast, shorter‑chain paraben sodium salts (methyl, ethyl, propyl) are not documented as UV filters and serve solely as preservatives. This dual functionality can reduce the total number of ingredients in sunscreen and daily‑wear cosmetic formulations, simplifying product labelling and potentially lowering overall formulation cost [1].

UV filter Sunscreen ingredient Dual‑function preservative

Procurement‑Relevant Application Scenarios Where Sodium 2‑Ethylhexyl 4‑Oxidobenzoate Provides Verifiable Advantage


Cold‑Process Aqueous Cosmetic and Personal‑Care Formulations Requiring Preservative Solubility Without Co‑Solvents

In hair styling gels, facial mists, and aqueous serums where heating or organic co‑solvents are undesirable, Sodium 2‑ethylhexyl 4‑oxidobenzoate can be directly dissolved at concentrations ≥25 mg/mL in ambient‑temperature water, eliminating the solubility bottleneck of the parent ester (≈2.4 mg/L) [1]. This cold‑process compatibility reduces manufacturing energy cost and preserves heat‑sensitive actives, providing a clear procurement rationale over the free ester or solvent‑dependent shorter‑chain parabens [2].

Leave‑On Sunscreen and Daily‑Wear Cosmetic Products Leveraging Dual Preservative and UV‑Filter Functions

The compound’s reported UV‑absorption capability, combined with its antimicrobial preservative function, supports simplified ingredient lists in sunscreens, BB creams, and daily moisturisers with SPF [1]. By substituting two separate ingredients (a preservative plus a UV filter) with a single dual‑function compound, formulators can reduce procurement complexity and potentially lower per‑unit ingredient cost, provided that the UV‑absorption spectrum meets the specific product design requirements [2].

Oral and Topical Pharmaceutical Formulations Containing P‑Glycoprotein Substrate Drugs

Pharmacokinetic data demonstrate that 2‑ethylhexyl paraben does not significantly alter digoxin Cmax or AUC₀–ₜ and does not induce P‑gp expression, in contrast to verapamil and certain other pharmaceutical excipients [1]. This makes Sodium 2‑ethylhexyl 4‑oxidobenzoate a rational preservative choice for formulations containing P‑gp‑substrate APIs (e.g., digoxin, dabigatran, certain chemotherapeutics), where avoidance of drug–excipient interactions is a critical quality and safety requirement [2].

Food and Beverage Preservation Requiring a Listed Food‑Additive Paraben with Enhanced Potency

The explicit EINECS listing (278‑048‑9) under the Food Additives category provides a regulatory pathway for use in food and beverage products [1]. The longer 2‑ethylhexyl chain confers higher intrinsic antimicrobial potency than shorter‑chain paraben salts such as sodium methylparaben (E219), enabling effective preservation at lower use concentrations, which can reduce organoleptic impact and address consumer preference for lower total additive levels [2].

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